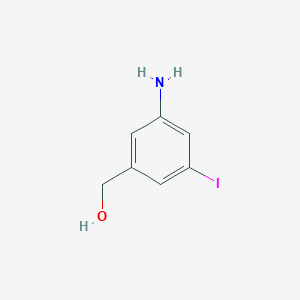

(3-Amino-5-iodophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-5-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLJEYMWCYAIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Amino-5-iodophenyl)methanol CAS 368435-46-5 properties

An In-depth Technical Guide to (3-Amino-5-iodophenyl)methanol (CAS 368435-46-5): A Versatile Scaffold for Advanced Pharmaceutical Development

Introduction: Identifying a Key Building Block

In the landscape of medicinal chemistry and radiopharmaceutical development, the strategic design of molecular scaffolds is paramount. This compound, registered under CAS number 368435-46-5, has emerged as a particularly valuable building block. Its trifunctional nature—possessing a nucleophilic amino group, a reactive iodophenyl moiety, and a versatile hydroxymethyl group—offers a powerful platform for constructing complex molecules. This guide provides an in-depth analysis of its properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The unique 1,3,5-substitution pattern allows for the introduction of diverse functionalities, making it a cornerstone intermediate for creating novel imaging agents and therapeutic candidates.[1]

Physicochemical and Structural Properties

The compound is typically a solid at room temperature and requires refrigerated storage to maintain its integrity.[2] A comprehensive summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 368435-46-5 | [3] |

| Molecular Formula | C₇H₈INO | [3] |

| Molecular Weight | 249.05 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Amino-5-iodobenzyl alcohol | |

| Physical Form | Solid | |

| Predicted Boiling Point | 381.5 ± 37.0 °C | [2] |

| Predicted Density | 1.951 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | 2-8°C, store under inert gas, protect from light | [2] |

| SMILES | NC1=CC(CO)=CC(I)=C1 | [4] |

| InChI Key | CLLJEYMWCYAIFS-UHFFFAOYSA-N |

Reactivity Analysis: A Trifunctional Scaffold

The utility of this compound stems from the distinct reactivity of its three functional groups. Understanding this allows for selective and sequential chemical transformations, a cornerstone of efficient molecular synthesis.

-

Aryl Iodide : The carbon-iodine bond is the most labile site for organometallic chemistry. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[5][6] This functionality is also critical for its use in radiopharmaceuticals, where the iodine atom can be readily exchanged with a radioisotope such as ¹²³I or ¹³¹I.[2]

-

Amino Group : The primary amine is a versatile nucleophile and a directing group. It can be acylated to form amides, alkylated, or used to synthesize various nitrogen-containing heterocycles. Importantly, its basicity and nucleophilicity may require protection (e.g., as an acetamide) during certain reactions, particularly organometallic couplings, to prevent catalyst inhibition or unwanted side reactions.[7]

-

Hydroxymethyl Group : The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, providing further synthetic handles. Alternatively, it can be converted into ethers or esters to modulate properties like solubility or to act as a linker to other molecular fragments.

This orthogonal reactivity makes the molecule an ideal scaffold for building libraries of compounds, as each functional group can be addressed independently under specific reaction conditions.

Plausible Synthesis Pathway

Step-by-Step Synthetic Protocol (Proposed)

Expertise & Rationale: This pathway strategically uses protecting groups and established, high-yielding reactions to control the placement of functional groups. The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl iodide.[8] The final reduction of the ester to the alcohol is a standard transformation.

-

Selective Protection and Nitration of 3,5-Diaminobenzoic Acid:

-

Protocol: Protect one amino group of 3,5-diaminobenzoic acid as an acetamide using acetic anhydride. This deactivates one amine, allowing for selective mononitration of the other amino group, which is then removed (hydrolyzed) and subsequently converted. A more direct route involves the controlled mononitration of 3-aminobenzoic acid followed by iodination, though regiochemical control can be challenging. A more robust method starts with a precursor that allows for sequential functionalization.[1]

-

Causality: Protection is crucial to prevent diazotization of both amines in the subsequent step and to control the regioselectivity of further reactions.

-

-

Sandmeyer Iodination:

-

Protocol: The remaining free amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at 0-5 °C. This intermediate is then treated with a solution of potassium iodide (KI) to introduce the iodine atom onto the aromatic ring.[8][9]

-

Causality: The Sandmeyer reaction is a highly efficient method for introducing halides onto an aromatic ring at a specific position defined by a precursor amino group. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

-

Reduction of the Nitro Group:

-

Protocol: The nitro group is reduced to a primary amine. A common and effective method is using a metal catalyst like tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation.[10]

-

Causality: This step re-introduces the desired amino group. At this stage, the molecule is 3-amino-5-iodobenzoic acid.

-

-

Reduction of Carboxylic Acid to Alcohol:

-

Protocol: The final step is the reduction of the carboxylic acid to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF) is typically required. The reaction is performed under an inert atmosphere and quenched carefully with water or a solution of Rochelle's salt. An alternative could be an electrochemical reduction.[11]

-

Causality: LiAlH₄ is one of the few reagents strong enough to reduce a carboxylic acid directly to an alcohol. The presence of the amino group requires careful control of the reaction conditions, as it can react with the hydride reagent.

-

Key Applications and Experimental Protocols

Intermediate in Radiopharmaceutical Synthesis

The presence of a stable iodine atom makes this compound an ideal precursor for radioiodinated imaging agents used in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[2]

Substrate for Suzuki-Miyaura Cross-Coupling

The aryl iodide is a prime handle for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl structures common in pharmacologically active molecules.[6]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Trustworthiness: This protocol is a self-validating system. Successful coupling is confirmed by the disappearance of starting materials (TLC, LC-MS) and the appearance of a new, less polar product with a significantly different mass. The use of an inert atmosphere and degassed solvents is critical for preventing the oxidation and deactivation of the Pd(0) catalyst.[5]

-

Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).

-

Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectral Characterization (Predicted)

While specific, published spectra for this compound are not widely available, its structure allows for a confident prediction of its key spectral features. Confirmation of the structure would rely on the following characteristic signals:

-

¹H NMR:

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm). Due to the substitution pattern, they will appear as singlets or narrow triplets/doublets (meta-coupling).

-

Methylene Protons (-CH₂OH): A singlet around 4.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.

-

Amine Protons (-NH₂): A broad singlet around 3.5-4.0 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the iodine (C-I) will be shifted significantly upfield to ~95 ppm. The carbon attached to the amino group (C-N) will be downfield around 148 ppm.

-

Methylene Carbon (-CH₂OH): A signal around 64 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.

-

N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3350-3500 cm⁻¹.

-

C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

-

C-O Stretch: A strong absorption around 1050 cm⁻¹.

-

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the pharmaceutical and diagnostic imaging industries. Its trifunctional nature provides a robust and versatile platform for complex molecular synthesis. By understanding its specific reactivity, leveraging established synthetic protocols, and adhering to proper safety measures, researchers can effectively utilize this compound to accelerate the development of novel therapeutics and advanced medical imaging agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 368435-46-5 | this compound - Moldb [moldb.com]

- 4. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 8. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. researchgate.net [researchgate.net]

- 10. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of (3-Amino-5-iodophenyl)methanol

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of (3-Amino-5-iodophenyl)methanol (CAS No: 368435-46-5), a key building block in pharmaceutical and medicinal chemistry.[1] Its strategic importance lies in its utility as a versatile intermediate for the development of radiopharmaceuticals, contrast agents, and other bioactive molecules.[2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Strategic Importance and Applications

This compound is a substituted benzyl alcohol derivative. The presence of an amino group, a hydroxyl group, and an iodine atom on the phenyl ring provides multiple reactive sites for chemical modification.[3] This trifunctionality makes it a valuable precursor in the synthesis of complex molecular architectures.

Its most prominent application is in the field of nuclear medicine, where the iodine atom can be readily substituted with a radioactive isotope, such as Iodine-123 or Iodine-131.[2] This allows for the creation of radiolabeled tracers for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) to study physiological processes and for the detection of tumors.[2]

Retrosynthetic Analysis and Synthesis Strategy

A robust and regioselective synthesis of this compound can be envisioned through a multi-step pathway starting from a readily available substituted benzoic acid. The key transformations involve the reduction of a carboxylic acid and a nitro group. A plausible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic pathway for this compound.

This strategy allows for the precise installation of the required functional groups, minimizing the formation of isomeric byproducts.

Detailed Synthesis Protocol

A reliable synthetic route involves the reduction of a suitable precursor, 3-amino-5-iodobenzoic acid. This precursor can be synthesized from 3-iodo-5-nitrobenzoic acid.[4]

Step 1: Reduction of 3-Iodo-5-nitrobenzoic Acid to 3-Amino-5-iodobenzoic Acid

The reduction of the nitro group in the presence of a carboxylic acid can be selectively achieved using a mild reducing agent. Catalytic transfer hydrogenation is a suitable method.[5]

Protocol:

-

In a round-bottom flask, suspend 3-iodo-5-nitrobenzoic acid (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.) to the suspension.[5]

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter through Celite® to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Basify the remaining aqueous solution with aqueous NaOH and extract with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-amino-5-iodobenzoic acid.

Step 2: Reduction of 3-Amino-5-iodobenzoic Acid to this compound

The direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent like Lithium Aluminum Hydride (LAH). It is often more practical to first convert the carboxylic acid to its corresponding ester, which can then be reduced under milder conditions. However, for the purpose of this guide, we will describe the direct reduction.

Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LAH) (excess, e.g., 3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-amino-5-iodobenzoic acid (1.0 eq.) in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup) to precipitate the aluminum salts.

-

Filter the resulting slurry through Celite® and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Caption: Synthetic workflow for this compound.

Purification

Due to its polar nature, arising from the amino and hydroxyl groups, purification of this compound can be challenging.[1]

-

Column Chromatography: This is the most effective method for obtaining a high-purity product. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is recommended.

-

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be employed.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of its structural analogues.[2][6][7][8][9][10][11][12]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H) in the range of δ 6.5-7.5 ppm, exhibiting meta- and ortho-coupling. A singlet for the benzylic protons (-CH₂OH) around δ 4.5 ppm. A broad singlet for the amino protons (-NH₂) around δ 3.5-5.0 ppm, which is exchangeable with D₂O. A singlet for the hydroxyl proton (-OH) around δ 5.0 ppm, also exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm, with the carbon bearing the iodine atom being significantly downfield. The carbon attached to the amino group will be shielded, appearing at a lower chemical shift. The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. |

| FTIR (cm⁻¹) | Broad O-H stretching band around 3200-3600 cm⁻¹. N-H stretching vibrations in the same region, often appearing as two distinct peaks for the symmetric and asymmetric stretches of the primary amine. C-H stretching of the aromatic ring just above 3000 cm⁻¹. C-H stretching of the CH₂ group just below 3000 cm⁻¹. C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. C-O stretching of the alcohol around 1050-1150 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 249. A prominent M+1 peak will be observed due to the natural abundance of ¹³C. The presence of iodine will result in a characteristic isotopic pattern. Fragmentation is likely to involve the loss of H₂O (M-18), and cleavage of the C-C bond adjacent to the oxygen (alpha cleavage) to give a resonance-stabilized cation.[13][14] |

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈INO | [2] |

| Molecular Weight | 249.05 g/mol | [1][2] |

| Appearance | Solid | [15] |

| Purity | Typically 95-98% | [1][2][15] |

| Storage | 2-8°C, light-proof, inert gas | [2] |

digraph "Characterization_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Crude Product"]; Purification [label="Purification\n(Column Chromatography)"]; Pure_Product [label="Pure this compound"]; H_NMR [label="¹H NMR"]; C_NMR [label="¹³C NMR"]; FTIR [label="FTIR"]; MS [label="Mass Spectrometry"]; Data_Analysis [label="Data Analysis & Structure Confirmation"]; Start -> Purification; Purification -> Pure_Product; Pure_Product -> H_NMR; Pure_Product -> C_NMR; Pure_Product -> FTIR; Pure_Product -> MS; {H_NMR, C_NMR, FTIR, MS} -> Data_Analysis;

}

Caption: Characterization workflow for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed multi-step synthesis provides a reliable method for obtaining this valuable pharmaceutical intermediate with high regioselectivity. The detailed characterization protocols, including spectroscopic and physical property analysis, ensure the identity and purity of the final product. This information serves as a critical resource for researchers engaged in the synthesis of novel therapeutic and diagnostic agents.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Aminobenzyl alcohol(5344-90-1) 1H NMR spectrum [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Aminobenzyl alcohol(5344-90-1) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Aminobenzylalcohol(1877-77-6) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Aminobenzyl alcohol(623-04-1) IR Spectrum [chemicalbook.com]

- 12. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis and Confirmation of (3-Amino-5-iodophenyl)methanol

This in-depth technical guide provides a comprehensive framework for the structural analysis and confirmation of (3-Amino-5-iodophenyl)methanol, a key intermediate in pharmaceutical synthesis, particularly for radiopharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the application of modern analytical techniques. Our approach is rooted in a self-validating system of protocols, ensuring scientific integrity and trustworthiness in the final structural elucidation.

Introduction: The Significance of this compound

This compound (Figure 1) is a substituted aromatic compound with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol .[1] Its structure, featuring an amino group, a hydroxymethyl group, and an iodine atom on a benzene ring, makes it a valuable building block. It is notably used in the synthesis of radioiodinated compounds for diagnostic applications in nuclear medicine, serving as a precursor for tracers used in medical imaging. Given its role in the development of therapeutic and diagnostic agents, rigorous structural confirmation is a critical aspect of quality control and regulatory compliance.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

A Multi-Technique Approach to Structural Verification

The confirmation of the structure of this compound relies on a synergistic application of several analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. The overall workflow is designed to be self-validating, where the results from one technique corroborate the findings of another.

Caption: Integrated workflow for structural analysis.

Spectroscopic and Spectrometric Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

3.1.1. Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the polar analyte and the fact that the -OH and -NH₂ protons are readily observable.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.1.2. ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, and the protons of the amino and hydroxyl groups. The interpretation is based on chemical shift, integration, and multiplicity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (H-2, H-4, H-6) | 6.5 - 7.5 | Singlets or narrow multiplets | 3H | The aromatic protons are in a disubstituted ring, and their specific shifts are influenced by the electron-donating amino group and the electron-withdrawing iodo and hydroxymethyl groups.[4][5] |

| -CH ₂OH | ~4.4 | Singlet | 2H | Protons on a carbon adjacent to an oxygen atom are deshielded. The signal is a singlet as there are no adjacent protons. |

| -NH ₂ | ~5.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange.[6] |

| -CH₂OH | ~5.1 | Singlet | 1H | The hydroxyl proton signal is typically a singlet and its chemical shift can be concentration and temperature-dependent.[6] |

3.1.3. ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C -I | 90 - 100 | The carbon atom directly bonded to the heavy iodine atom is significantly shielded (the "heavy atom effect"). |

| Aromatic C -H | 110 - 130 | Aromatic carbons typically resonate in this region. The specific shifts are influenced by the substituents.[4] |

| C -CH₂OH | ~144 | The aromatic carbon bearing the hydroxymethyl group. |

| C -NH₂ | ~149 | The aromatic carbon bearing the amino group is deshielded by the nitrogen atom.[6] |

| -C H₂OH | ~63 | The benzylic carbon is deshielded by the attached oxygen atom.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.

3.2.1. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used for this compound, as the amino group is readily protonated.[7]

-

Key Parameters: Optimization of ESI parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage is crucial for achieving good signal intensity.[8][9][10]

3.2.2. Interpretation of Mass Spectra

-

ESI-MS: In positive mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 250.0. This confirms the molecular weight of the compound.

-

EI-MS: Electron ionization induces more extensive fragmentation. The expected fragmentation pattern, based on related structures like iodobenzyl alcohol, would include:[11][12][13]

-

Molecular Ion [M]⁺•: A peak at m/z 249.

-

[M-I]⁺: Loss of the iodine radical to give a fragment at m/z 122.

-

[M-CH₂OH]⁺: Loss of the hydroxymethyl group to give a fragment at m/z 218.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

3.3.1. Experimental Protocol: FTIR

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.3.2. Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of the key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching[14][15] |

| N-H (primary amine) | 3300 - 3500 (two sharp bands) | Symmetric and asymmetric stretching[15][16] |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C-N (aromatic amine) | 1250 - 1335 | Stretching[16] |

| C-O (primary alcohol) | 1000 - 1075 | Stretching |

| Aromatic C=C | 1450 - 1600 | Ring stretching |

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[17][18] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[19]

4.1. Experimental Workflow

References

- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. brainly.in [brainly.in]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. rigaku.com [rigaku.com]

- 18. excillum.com [excillum.com]

- 19. creative-biostructure.com [creative-biostructure.com]

Physical and chemical properties of 3-amino-5-iodobenzyl alcohol

An In-depth Technical Guide to 3-amino-5-iodobenzyl alcohol: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Publication Date: January 7, 2026

Abstract

3-amino-5-iodobenzyl alcohol (CAS RN: 368435-46-5) is a strategically important substituted aromatic building block in medicinal chemistry and diagnostic tool development. Its trifunctional nature, featuring an amino group, an iodo-substituent, and a primary alcohol on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the iodo group is particularly significant, serving as a handle for various cross-coupling reactions and as a site for radioiodination. This guide provides a comprehensive overview of the physicochemical properties, a robust synthetic pathway, key reactive characteristics, and principal applications of 3-amino-5-iodobenzyl alcohol, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

3-amino-5-iodobenzyl alcohol is a unique trifunctional chemical intermediate. The spatial arrangement of its functional groups—an electron-donating amino group and a bulky, electron-withdrawing iodo group meta to each other and to a benzylic alcohol—governs its reactivity and makes it a valuable precursor for a range of specialized applications. The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The benzyl alcohol can be oxidized to the corresponding aldehyde or acid, or used in ether and ester linkages. This multifunctionality is particularly exploited in the synthesis of radiopharmaceuticals, where the iodine atom can be a radioactive isotope for imaging purposes.[1]

Physicochemical and Spectral Properties

The physical and chemical properties of 3-amino-5-iodobenzyl alcohol are summarized below. While experimentally determined data for some properties are limited, reliable predictions based on its structure provide valuable insights.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 368435-46-5 | [2] |

| Molecular Formula | C₇H₈INO | [1][2] |

| Molecular Weight | 249.05 g/mol | [1][3] |

| IUPAC Name | (3-amino-5-iodophenyl)methanol | [2] |

| Physical Form | Solid | |

| Boiling Point | 381.5 ± 37.0 °C (Predicted) | [1] |

| Density | 1.951 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, under inert gas, protected from light | [1] |

| Purity (Commercial) | ≥95% | [1][3] |

| SMILES | NC1=CC(CO)=CC(I)=C1 | [2] |

| InChI Key | CLLJEYMWCYAIFS-UHFFFAOYSA-N |

Solubility Profile

The solubility of 3-amino-5-iodobenzyl alcohol has not been extensively reported. However, based on its structure, it is expected to be sparingly soluble in water and soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol.

Spectral Characteristics

While a full experimental spectral analysis is not publicly available, the expected spectral characteristics can be predicted based on its functional groups and by analogy to similar compounds like 3-aminobenzyl alcohol.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the alcohol proton, and the amine protons. The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The benzylic CH₂ protons will likely appear as a singlet around δ 4.4-4.6 ppm.[4] The alcohol (-OH) and amine (-NH₂) protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the iodo group being significantly downfield. The benzylic carbon (C-OH) is expected in the δ 60-65 ppm region. The aromatic carbons attached to the amino and iodo groups will also show characteristic shifts due to the electronic effects of these substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹.[5] N-H stretching bands from the primary amine will also be present in this region, typically as two sharp peaks. A strong C-O stretching band is expected around 1000-1050 cm⁻¹.[5] Aromatic C-H and C=C stretching bands will also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 249. The fragmentation pattern is expected to involve the loss of water (M-18), and benzylic cleavage.

Synthesis and Purification

A robust and scalable synthesis of 3-amino-5-iodobenzyl alcohol can be envisioned through a multi-step pathway starting from a commercially available precursor. The following protocol is adapted from established methodologies for the synthesis of similarly substituted aromatic compounds, such as 3-amino-5-halo-2-iodobenzoates.[6]

Synthetic Workflow Diagram

Caption: Plausible synthetic workflow for 3-amino-5-iodobenzyl alcohol.

Step-by-Step Experimental Protocol

Objective: To synthesize 3-amino-5-iodobenzyl alcohol from 3-amino-5-bromobenzyl alcohol.

Rationale: This route utilizes a copper-catalyzed Finkelstein-type reaction for the halogen exchange, which is a reliable method for introducing iodine onto an aromatic ring. Protection of the reactive amino and hydroxyl groups is necessary to prevent side reactions.

Materials:

-

3-amino-5-bromobenzyl alcohol

-

Acetic anhydride

-

Pyridine

-

Sodium iodide (NaI)

-

Copper(I) iodide (CuI)

-

N,N'-dimethylethylenediamine

-

Dioxane

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Protection of Functional Groups: a. Dissolve 3-amino-5-bromobenzyl alcohol (1.0 eq) in pyridine at 0 °C. b. Slowly add acetic anhydride (2.2 eq). c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction with water and extract the product with ethyl acetate. e. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the di-acetylated product.

-

Iodination Reaction: a. To a solution of the protected starting material (1.0 eq) in dioxane, add NaI (2.0 eq), CuI (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq). b. Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 24-48 hours, monitoring the reaction by TLC or LC-MS. c. Cool the reaction mixture, dilute with water, and extract with ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Deprotection: a. Dissolve the crude iodinated intermediate in a mixture of methanol and 1M HCl. b. Heat the solution to reflux for 4-6 hours. c. Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. d. Extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: a. Purify the crude 3-amino-5-iodobenzyl alcohol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

Chemical Reactivity and Derivatization

The reactivity of 3-amino-5-iodobenzyl alcohol is dictated by its three functional groups.

Reactivity of Functional Groups

-

Aryl Iodide: This group is the most versatile for synthetic transformations. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and other moieties.

-

Amino Group: The primary amine is nucleophilic and can be acylated, alkylated, or used as a building block for the synthesis of heterocycles like quinolines or benzodiazepines.

-

Benzyl Alcohol: The primary alcohol can be oxidized to 3-amino-5-iodobenzaldehyde or 3-amino-5-iodobenzoic acid. It can also be converted to ethers or esters.

Example Reaction Pathway: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura coupling of 3-amino-5-iodobenzyl alcohol.

This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmacologically active compounds.

Applications in Research and Drug Development

3-amino-5-iodobenzyl alcohol is a valuable intermediate in several areas of pharmaceutical research.

-

Radiopharmaceutical Synthesis: Its primary application is in the development of radioiodinated compounds for diagnostic imaging in nuclear medicine.[1] The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I or ¹³¹I) to create tracers for techniques like Single Photon Emission Computed Tomography (SPECT).

-

Medicinal Chemistry: It serves as a scaffold for the synthesis of bioactive molecules. The ability to functionalize each of the three groups independently allows for the creation of diverse chemical libraries for drug screening. While specific examples are not widely published, its utility can be inferred from the applications of its parent structures, iodobenzyl alcohol and aminobenzyl alcohol, in the synthesis of kinase inhibitors and other therapeutic agents.[7]

-

Contrast Agents: It can be used as an intermediate in the production of iodinated contrast agents for X-ray imaging.[1]

Analytical Characterization

The identity and purity of 3-amino-5-iodobenzyl alcohol can be confirmed using standard analytical techniques.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of a sample of 3-amino-5-iodobenzyl alcohol.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

Protocol:

-

Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Set the column temperature to 25 °C.

-

Set the UV detector to monitor at 254 nm.

-

Equilibrate the column with 95% A and 5% B.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes before the next injection.

-

Calculate the purity by integrating the peak area of the product and any impurities.

Safety, Handling, and Storage

Hazard Identification

Based on available data for the compound and its analogs, 3-amino-5-iodobenzyl alcohol should be handled as a hazardous substance.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

Handling and Personal Protective Equipment (PPE)

-

Use in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Recommended storage temperature is between 2-8°C.[1]

-

Protect from light and moisture.[1]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]

- 3. 368435-46-5 | this compound - Moldb [moldb.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

The Versatile Scaffold: A Technical Guide to the Applications of (3-Amino-5-iodophenyl)methanol in Modern Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, (3-Amino-5-iodophenyl)methanol emerges as a particularly versatile and valuable scaffold. Its unique trifunctional nature, featuring an amino group, a hydroxylmethyl moiety, and an iodine atom on a phenyl ring, offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering insights into its synthetic utility and its role in the generation of high-value compounds for researchers, scientists, and drug development professionals.

Core Attributes of this compound: A Foundation for Synthesis

This compound, with the chemical formula C₇H₈INO and a molecular weight of 249.05 g/mol , is a solid at room temperature.[1][2] Its structure is primed for sequential and regioselective functionalization, a key attribute for the construction of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 368435-46-5 | [1][2] |

| Molecular Formula | C₇H₈INO | [1][2] |

| Molecular Weight | 249.05 g/mol | [1][2] |

| Physical Form | Solid | [2] |

The strategic positioning of the amino, iodophenyl, and methanol groups allows for a tiered synthetic approach. The iodine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The amino group can be readily acylated, alkylated, or used as a nucleophile in the formation of heterocyclic rings. Finally, the methanol group can be oxidized to an aldehyde or carboxylic acid, or used in etherification reactions, further expanding the synthetic possibilities.

Application in Radiopharmaceutical Development: A Beacon for Medical Imaging

A prominent and well-established application of this compound lies in the synthesis of radiopharmaceuticals for medical imaging.[1] The presence of the iodine atom on the phenyl ring provides a direct site for the introduction of radioisotopes of iodine, such as Iodine-123 (¹²³I) and Iodine-131 (¹³¹I).[1] These radioiodinated compounds are invaluable as tracers in diagnostic applications within nuclear medicine, particularly for studying thyroid function and for the detection of tumors.[1]

The synthesis of these radiolabeled imaging agents typically involves a direct electrophilic radioiodination of a suitable precursor or a substitution reaction on an activated precursor. The inherent structure of this compound makes it an ideal starting point for the development of novel radioiodinated tracers.

A Keystone for Kinase Inhibitor Scaffolds: Targeting Aberrant Cell Signaling

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. The structural framework of this compound provides a fertile ground for the synthesis of novel kinase inhibitors, particularly those targeting the Tropomyosin receptor kinase (Trk) family.[3][4][5]

While direct synthesis of Trk inhibitors from this compound is an area of active exploration, the core scaffold is highly amenable to the construction of privileged structures found in many kinase inhibitors, such as substituted quinolines and pyrazolo[3,4-b]pyridines.[4][6] The general synthetic strategy involves leveraging the iodo- group for C-C or C-N bond formation to build the core heterocyclic system, followed by functionalization of the amino and methanol groups to optimize potency and selectivity.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Core:

The following diagram illustrates a plausible synthetic route to a key intermediate for a kinase inhibitor, starting from this compound. This workflow highlights the strategic use of its functional groups.

Caption: Hypothetical workflow for synthesizing a kinase inhibitor core.

Powerhouse of Synthetic Versatility: Cross-Coupling Reactions

The aryl iodide moiety of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide, is a powerful tool for creating biaryl structures.[7][8] this compound can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position of the phenyl ring.

Generalized Suzuki-Miyaura Coupling Protocol:

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is particularly useful for the synthesis of arylalkynes, which are important intermediates in the synthesis of various pharmaceuticals and materials. This compound can be efficiently coupled with a variety of terminal alkynes to introduce an alkynyl substituent.

Generalized Sonogashira Coupling Protocol:

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

-

Purge the vessel with an inert gas.

-

Add the solvent and the base.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform an aqueous workup and purify the product by column chromatography.

Gateway to Heterocyclic Scaffolds: Building Blocks for Bioactive Molecules

Beyond its direct applications, this compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are ubiquitous in medicinal chemistry. The amino and hydroxylmethyl groups can participate in cyclization reactions to form fused or appended heterocyclic rings. For instance, it can be a starting material for the synthesis of substituted benzofurans, a common motif in biologically active molecules.[3][9][10][11][12]

Conceptual Pathway to a Benzofuran Derivative:

This diagram outlines a potential synthetic route to a benzofuran derivative, showcasing the utility of the functional groups on this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel orally selective and type II pan-TRK inhibitors to overcome mutations by property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzofuran synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthetic Applications of (3-Amino-5-iodophenyl)methanol

Abstract

(3-Amino-5-iodophenyl)methanol is a versatile trifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring an amino, a hydroxyl, and an iodo group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential uses of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds of medicinal interest. Detailed theoretical frameworks, field-proven insights, and illustrative protocols are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction: Unveiling the Synthetic Potential

This compound, with its distinct array of functional groups, presents a strategic advantage in multistep synthetic sequences. The presence of a nucleophilic amino group, a primary alcohol, and a reactive aryl iodide in a meta-disubstituted pattern allows for selective and sequential transformations. This guide will delve into the core reactivity of this molecule, providing a scientific rationale for its application in several key areas of organic synthesis.

The inherent reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery and materials science for the creation of C-C and C-N bonds. Furthermore, the amino and hydroxyl functionalities can be either protected or engaged in cyclization reactions to construct diverse heterocyclic systems, which are prevalent in many biologically active compounds.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and optimization.

| Property | Value | Source |

| CAS Number | 368435-46-5 | [2][3] |

| Molecular Formula | C₇H₈INO | [4] |

| Molecular Weight | 249.05 g/mol | [4] |

| Appearance | Solid | |

| Storage | 2-8°C, under inert gas, protected from light | [4] |

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The aryl iodide moiety of this compound is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for milder reaction conditions compared to aryl bromides or chlorides, often leading to higher yields and cleaner reactions.

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[5][6] This reaction is instrumental in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, and organic materials.[6]

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI) is typically employed. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination, while the copper co-catalyst activates the alkyne.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

-

Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent side reactions and catalyst deactivation.

Illustrative Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Disclaimer: This is a representative protocol based on established Sonogashira coupling procedures for similar substrates. Actual yields and optimal conditions may vary and should be determined experimentally.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Stir the mixture until the starting material is fully dissolved.

-

Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).[2]

-

Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise via a syringe.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Sonogashira Coupling Workflow

Caption: Workflow for the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[8]

Causality of Experimental Choices:

-

Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand being common.

-

Base: A base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is essential for the activation of the organoboron species and to facilitate the transmetalation step.

-

Solvent System: Often a two-phase system of an organic solvent (e.g., toluene, 1,4-dioxane) and water is used to dissolve both the organic and inorganic reagents.

Illustrative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Disclaimer: This is a representative protocol based on established Suzuki-Miyaura coupling procedures. Actual yields and optimal conditions may vary.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Reaction Conditions: Heat the mixture to 90 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Synthesis of Heterocyclic Scaffolds

The presence of both an amino and a hydroxylmethyl group on the aromatic ring of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. These functional groups can participate in intramolecular cyclization reactions, either before or after modification of the iodo group, to form fused ring systems.

Potential in the Synthesis of Substituted Indoles and Azaindoles

While direct protocols using this compound were not prominently found in the initial literature survey, its structure is highly amenable to established indole synthesis methodologies. For instance, after a Sonogashira coupling to introduce an alkyne, the resulting 3-amino-5-alkynylphenyl)methanol could undergo an intramolecular cyclization to form a substituted indole.

Role in Medicinal Chemistry and Drug Discovery

This compound serves as a valuable intermediate in the synthesis of bioactive molecules, including kinase inhibitors and radiopharmaceuticals.[1][9][10] The 3,5-disubstituted aniline core is a common motif in many kinase inhibitors, where the substituents can be tailored to interact with specific binding pockets of the target enzyme.

DOT Diagram: Role in Drug Discovery

Caption: The role of this compound in a typical drug discovery workflow.

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of the 1,3,5-substitution), the methylene protons of the CH₂OH group, the hydroxyl proton, and the amino protons.

-

¹³C NMR: Resonances for the six aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the methylene carbon.

-

FT-IR: Characteristic absorption bands for N-H stretching (amine), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N and C-O stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its potential applications, with a focus on palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds. The illustrative protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers seeking to exploit the full synthetic potential of this important intermediate.

References

- 1. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]

- 4. This compound [myskinrecipes.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20230065387A1 - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 11. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 12. Benzenemethanol, 3-amino- [webbook.nist.gov]

(3-Amino-5-iodophenyl)methanol: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Multifunctionality

In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. An ideal building block offers not just a scaffold for molecular elaboration, but also a strategic toolkit of functional groups that can be addressed with precision and orthogonality. (3-Amino-5-iodophenyl)methanol emerges as a preeminent example of such a scaffold. Possessing three distinct and synthetically valuable functional groups—a primary amine, a reactive iodine atom, and a primary alcohol—on a central phenyl ring, this molecule provides chemists with a powerful platform for the rapid and efficient construction of complex, drug-like molecules.

This guide, intended for researchers and scientists in drug development, will explore the multifaceted utility of this compound. We will delve into its inherent chemical logic, showcase its application in the synthesis of targeted therapies, and provide robust, field-tested protocols to enable its seamless integration into discovery workflows.

Physicochemical Profile and Handling

A thorough understanding of a building block's physical properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 368435-46-5 | [1][2][3] |

| Molecular Formula | C₇H₈INO | [2][3] |

| Molecular Weight | 249.05 g/mol | [2][3] |

| Appearance | Solid | |

| Boiling Point | 381.5±37.0 °C (Predicted) | [1] |

| Density | 1.951±0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, under inert gas, protected from light | [1] |

Expert Insight: The compound's sensitivity to light and potential for oxidation, particularly of the amino and alcohol moieties, necessitates careful handling. Storage under an inert atmosphere (e.g., argon or nitrogen) and refrigeration are critical for maintaining its purity and ensuring reproducible reaction outcomes.

The Trifecta of Reactivity: A Framework for Molecular Design

The strategic value of this compound lies in the distinct reactivity profiles of its three functional groups. This "trifecta" allows for a modular and controlled approach to library synthesis and lead optimization.

Figure 1: Orthogonal reactivity of this compound.

The Amino Group: A Nucleophilic Anchor and Property Modulator

The primary aromatic amine is a cornerstone functional group in medicinal chemistry. In this building block, it serves several key purposes:

-

Scaffold Elaboration: It is readily acylated to form amides and sulfonamides, which are prevalent structural motifs in many drug classes, including kinase inhibitors.[4][5] These groups often act as crucial hydrogen bond donors or acceptors, anchoring the molecule within a protein's binding site.

-

Basicity and Solubility: The amino group provides a basic handle, allowing for salt formation to significantly enhance aqueous solubility—a critical parameter for oral bioavailability.

-

Vector for Further Chemistry: It can undergo reductive amination or serve as a nucleophile in aromatic substitution reactions, providing numerous pathways for diversification.

The Iodo Group: The Gateway to Molecular Complexity

The iodine atom is arguably the most powerful synthetic handle on the molecule. Its true potential is unlocked through transition metal-catalyzed cross-coupling reactions, which have revolutionized drug discovery.[6]

-

Carbon-Carbon Bond Formation: It is an excellent substrate for Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Heck (using alkenes) cross-coupling reactions.[6][7] This enables the direct and predictable installation of a vast array of aryl, heteroaryl, and aliphatic groups, allowing for systematic exploration of structure-activity relationships (SAR).

-

Carbon-Heteroatom Bond Formation: The iodo group is also highly effective in Buchwald-Hartwig amination and etherification reactions, providing access to diaryl amines and ethers that are key components of many biologically active molecules.[6][8]

-

Radiopharmaceutical Synthesis: The presence of a stable iodine atom allows for the synthesis of radiolabeled analogues (e.g., with Iodine-123 or Iodine-131) for use in diagnostic imaging and nuclear medicine.[1]

The Hydroxymethyl Group: The Subtle Modulator

While the amino and iodo groups often take center stage in synthesis, the primary alcohol (-CH₂OH) plays a crucial, albeit more subtle, role.

-

Improved Physicochemical Properties: The hydroxyl group is a potent hydrogen bond donor and acceptor. Its inclusion can break up planarity, disrupt crystal packing, and increase aqueous solubility—all desirable traits for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9]

-

Synthetic Handle: The alcohol can be readily oxidized to an aldehyde or carboxylic acid, opening up a new dimension of chemical transformations. Alternatively, it can be converted into an ether or ester to introduce linkers or explore new binding interactions.

-

Metabolic Stability: Unlike secondary alcohols, this primary alcohol is less prone to certain metabolic pathways. Furthermore, its position, meta to two other substituents, can provide steric shielding, potentially reducing its susceptibility to glucuronidation.[9]

Synthetic Workflow: A Case Study in Kinase Inhibitor Synthesis

The utility of this compound is best illustrated through its application. Kinase inhibitors, a major class of modern therapeutics, often feature a substituted aromatic core that engages with the hinge region of the kinase domain.[4][10][11][12] This building block is perfectly suited for constructing such scaffolds.

The following workflow demonstrates a common strategy for elaborating this compound into a hypothetical kinase inhibitor library.

Figure 2: A typical synthetic workflow using the building block.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems, incorporating best practices for reaction setup, monitoring, and purification.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with 4-pyridineboronic acid, introducing a key heteroaromatic motif.

Materials:

-

This compound (1.0 eq)

-

4-Pyridineboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-pyridineboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Evacuation and Backfill: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq). The use of a robust catalyst like Pd(dppf)Cl₂ ensures tolerance to the free amino group.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the starting iodide.

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired biaryl product.

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple the product from Protocol 1 with a carboxylic acid to form the final amide.

Materials:

-

Biaryl intermediate from Protocol 1 (1.0 eq)

-

Carboxylic acid of interest (e.g., 4-methylbenzoic acid) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reagent Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the biaryl intermediate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

-

Coupling Agent Addition: Add HATU (1.2 eq) portion-wise at room temperature. HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if applicable).

-

Reaction: Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. These couplings are often complete within 1-4 hours.

-

Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and remove acidic components.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄ and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final target molecule.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic asset in the medicinal chemist's arsenal. Its trifunctional nature provides a robust and flexible platform for the synthesis of diverse and complex molecular architectures. The orthogonal reactivity of the amino, iodo, and hydroxymethyl groups allows for controlled, stepwise elaboration, making it an ideal scaffold for both library synthesis in early-stage discovery and nuanced lead optimization in later stages. As drug discovery continues to demand greater molecular complexity and synthetic efficiency, the intelligent design of building blocks like this compound will remain a cornerstone of innovation, enabling the rapid development of the next generation of targeted therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. 368435-46-5 | this compound - Moldb [moldb.com]

- 3. This compound - CAS:368435-46-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry-chemists.com [chemistry-chemists.com]

- 9. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Amino-5-iodophenyl)methanol: A Linchpin in Bioactive Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals